

Baumycin C1: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Baumycin C1
Cat. No.:	B1284055

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baumycin C1 is an antitumor antibiotic belonging to the anthracycline class of compounds.^[1] It is a natural product isolated from the bacterium *Streptomyces coeruleorubidus*.^[2] Like other anthracyclines, **Baumycin C1** is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Baumycin C1**, alongside generalized experimental protocols and an exploration of the signaling pathways common to its class.

Core Physicochemical Properties

Specific experimental data for the physical properties of **Baumycin C1**, such as its melting point and solubility, are not readily available in the current body of scientific literature. However, key molecular identifiers have been established.

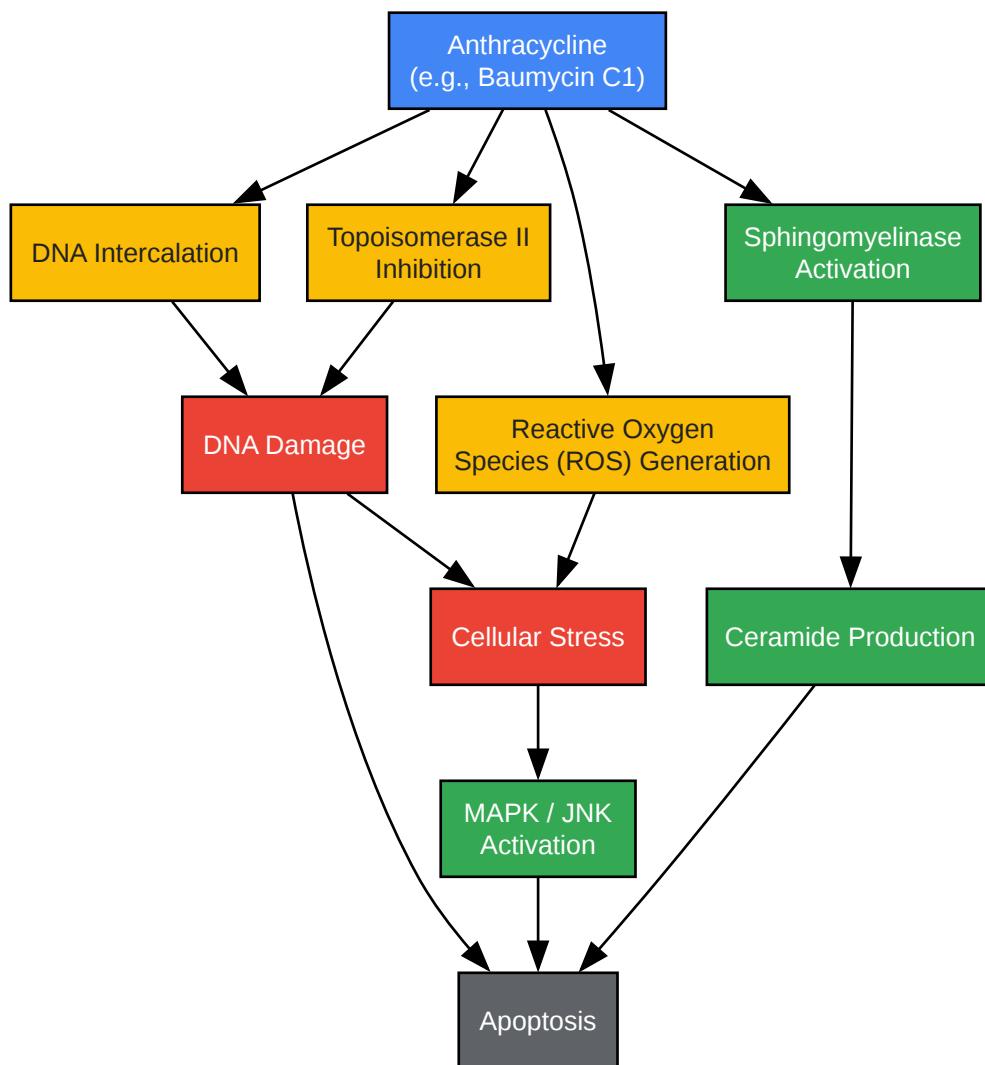
Property	Value	Source
Molecular Formula	C ₂₈ H ₂₉ NO ₁₁	MedchemExpress, Clinivex
Molecular Weight	555.53 g/mol	MedchemExpress
CAS Number	63084-42-4	MedchemExpress, Clinivex
IUPAC Name	N-[(2S,3S,4S,6R)-6- [[[(1S,3S)-3-acetyl-3,5,12- trihydroxy-10-methoxy-6,11- dioxo-2,4-dihydro-1H-tetracen- 1-yl]oxy]-3-hydroxy-2- methyloxan-4-yl]formamide	Clinivex
SMILES	OC1=C2C(C(C3=C(OC)C=CC =C3C2=O)=O)=C(O)C([C@H] 4O[C@H]5C--INVALID-LINK-- C)O">C@@HNC=O)=C1C-- INVALID-LINK--(C4)C(C)=O	MedchemExpress

Spectral Data

Detailed, publicly available spectral data (NMR, Mass Spectrometry, UV-Vis) specific to **Baumycin C1** is limited. Characterization of anthracyclines typically involves a combination of these spectroscopic techniques to elucidate and confirm their complex structures. Researchers working with **Baumycin C1** would need to perform these analyses to obtain definitive spectra.

Mechanism of Action and Signaling Pathways

The mechanism of action for **Baumycin C1** is presumed to be similar to other well-studied anthracyclines like doxorubicin and daunorubicin. The primary mechanisms include:

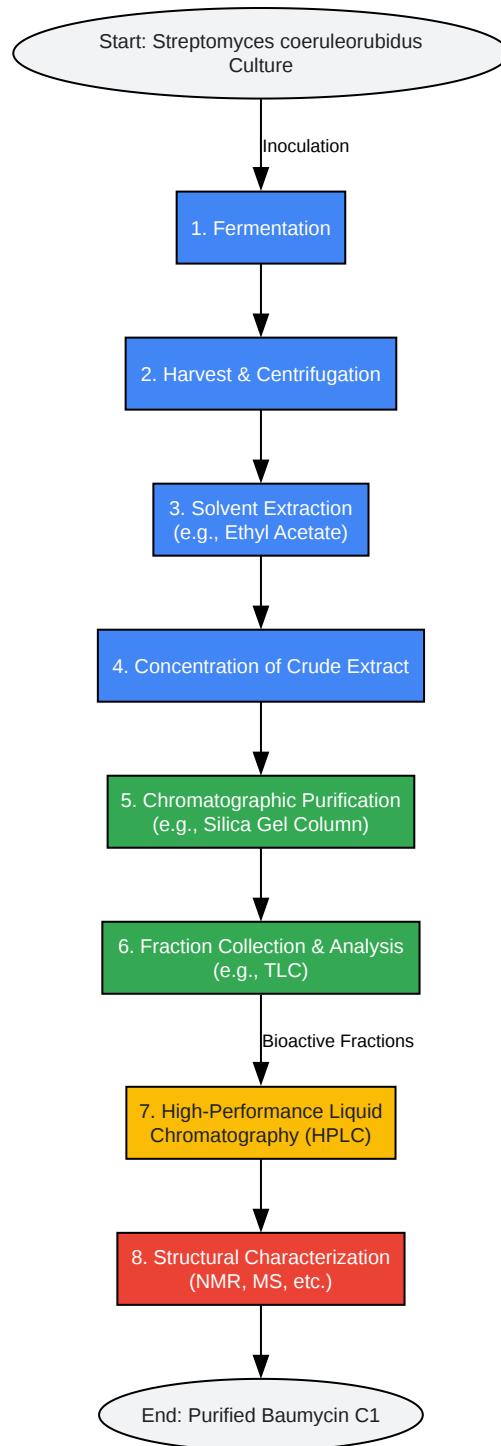

- DNA Intercalation: The planar tetracyclic ring structure of anthracyclines allows them to insert between DNA base pairs, disrupting DNA replication and transcription.
- Topoisomerase II Inhibition: Anthracyclines can form a stable complex with DNA and the enzyme topoisomerase II, leading to DNA strand breaks.

- Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the formation of superoxide and hydroxyl radicals. These ROS can damage cellular components, including DNA, proteins, and lipids.

These primary actions trigger a cascade of cellular signaling events, ultimately leading to cell cycle arrest and apoptosis. Key signaling pathways implicated in the cellular response to anthracyclines include:

- Sphingomyelin-Ceramide Pathway: Anthracyclines can activate sphingomyelinases, leading to the production of ceramide, a lipid second messenger that plays a role in apoptosis.
- MAPK and JNK Pathways: The stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) and other mitogen-activated protein kinase (MAPK) pathways are often activated in response to anthracycline-induced cellular stress, contributing to the apoptotic response.
- NF-κB Pathway: The transcription factor NF-κB, which is involved in cell survival and inflammation, can be modulated by anthracyclines.

Below is a generalized diagram illustrating the key signaling events initiated by anthracyclines.



[Click to download full resolution via product page](#)

Generalized signaling pathways of anthracyclines.

Experimental Protocols

A specific, detailed experimental protocol for the isolation and purification of **Baumycin C1** is not readily available. However, the following is a generalized workflow adapted from established methods for isolating anthracyclines from *Streptomyces* cultures.

[Click to download full resolution via product page](#)

Generalized workflow for anthracycline purification.

1. Fermentation:

- Inoculate a suitable production medium with a seed culture of *Streptomyces coeruleorubidus*.
- Incubate under optimal conditions (temperature, pH, aeration) for a sufficient period to allow for the production of secondary metabolites.

2. Harvest and Separation:

- Harvest the fermentation broth.
- Separate the mycelial biomass from the supernatant by centrifugation or filtration.

3. Extraction:

- Extract the supernatant and the mycelial biomass (after cell disruption) with a water-immiscible organic solvent such as ethyl acetate or chloroform.
- Pool the organic extracts.

4. Concentration:

- Concentrate the pooled organic extracts under reduced pressure to obtain a crude extract.

5. Initial Chromatographic Purification:

- Subject the crude extract to column chromatography, typically using a silica gel stationary phase.
- Elute with a solvent gradient of increasing polarity (e.g., a mixture of hexane, ethyl acetate, and methanol).

6. Fraction Collection and Analysis:

- Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the compound of interest.
- Pool the fractions containing the target compound.

7. High-Performance Liquid Chromatography (HPLC):

- Further purify the pooled fractions using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

8. Structural Characterization:

- Confirm the identity and purity of the isolated **Baumycin C1** using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Conclusion

Baumycin C1 remains a compound of interest within the anthracycline family. While specific, detailed physicochemical data are sparse in publicly accessible literature, its structural relationship to well-characterized anthracyclines provides a strong basis for understanding its likely mechanism of action and biological effects. Further research is needed to fully elucidate the unique properties of **Baumycin C1** and to explore its full therapeutic potential. The generalized protocols and pathways described in this guide are intended to provide a foundational framework for researchers entering this area of study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Streptomyces coeruleorubidus - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Baumycin C1: A Technical Guide to its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1284055#physical-and-chemical-properties-of-baumycin-c1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com